2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride
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Overview
Description
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidin-2-one under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Scientific Research Applications
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is utilized in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: This compound lacks the methyl group at the 2-position of the benzene ring, which can affect its reactivity and applications.
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: This compound has the pyrrolidin-1-yl group at the 4-position of the benzene ring, leading to different chemical properties and uses.
The presence of the methyl group in this compound enhances its reactivity and makes it a unique compound for various applications.
Properties
Molecular Formula |
C11H12ClNO3S |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-9(13-7-3-6-11(13)14)4-2-5-10(8)17(12,15)16/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
JHRMQXYTUPGQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCC2=O |
Origin of Product |
United States |
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